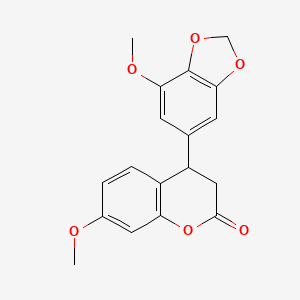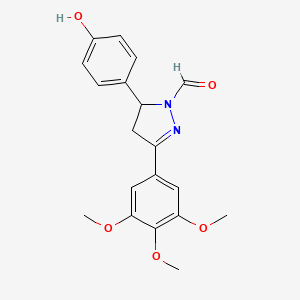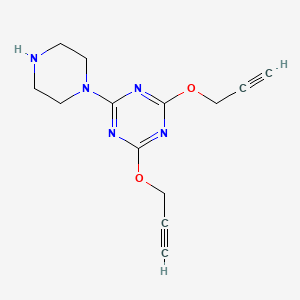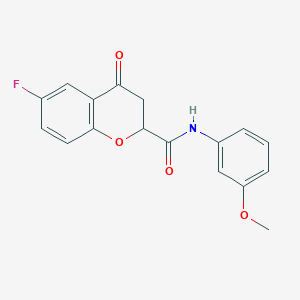
7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE is a polymethoxyflavonoid, a class of naturally occurring flavonoids characterized by the presence of multiple methoxy groups on the flavonoid skeleton. These compounds are primarily found in the Citrus genus, particularly in the peel of sweet oranges and mandarins . Polymethoxyflavonoids have garnered significant interest due to their strong inhibitory activity against various cancer cell proliferations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polymethoxyflavonoids, including 7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE, typically involves multiple steps. These steps include cleavage of the glycosidic bond, dehydrogenation, selective methylation, bromination, nucleophilic aromatic substitution, O-prenylation, Claisen–Schmidt aldol condensation, cyclization, and oxidation .
Industrial Production Methods
Industrial production methods for polymethoxyflavonoids are not extensively documented. the synthesis often starts from abundant and inexpensive natural flavonoids such as hesperidin and naringin . These natural flavonoids undergo various chemical transformations to yield the desired polymethoxyflavonoid compounds.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .
Scientific Research Applications
7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Potential use as a safe anticancer agent due to its strong antiproliferative activity.
Mechanism of Action
The mechanism by which 7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE exerts its effects involves the inhibition of cancer cell proliferation. This compound likely interacts with specific molecular targets and pathways involved in cell cycle regulation and apoptosis . Further research is needed to fully elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polymethoxyflavonoids such as tangeretin and nobiletin . These compounds share a similar structural motif with multiple methoxy groups on the flavonoid skeleton.
Uniqueness
What sets 7-METHOXY-4-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-2-CHROMANONE apart is its specific substitution pattern and the presence of the benzodioxol moiety, which may contribute to its unique biological activity .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
7-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-20-11-3-4-12-13(8-17(19)24-14(12)7-11)10-5-15(21-2)18-16(6-10)22-9-23-18/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
DLZIUZKXRJTQMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)O2)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052145.png)
![2,3-Dimethyl-1,4-dihydropyridazino[1,2-b]phthalazine-6,11-dithione](/img/structure/B11052153.png)

![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)



![2-[bis(1H-benzimidazol-2-ylmethyl)amino]ethanol](/img/structure/B11052200.png)
![N-[2-(ethenyloxy)ethyl]-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B11052208.png)

![5-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11052220.png)
![Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11052224.png)
